2-cyano-N-(3-methoxybenzyl)acetamide
Overview
Description
2-Cyano-N-(3-methoxybenzyl)acetamide is an organic compound with the molecular formula C11H12N2O2 It is a derivative of acetamide, featuring a cyano group and a 3-methoxybenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methoxybenzyl)acetamide typically involves the reaction of 3-methoxybenzylamine with cyanoacetic acid or its derivatives under suitable conditions. One common method involves the use of bromoacetonitrile and palladium-catalyzed direct carbonylation to obtain the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with other amines or carbonyl compounds to form heterocyclic structures.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bromoacetonitrile: Used in the initial synthesis.
Triethylamine: Acts as a base in various reactions.
Dichloromethane: Commonly used as a solvent.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, which are of interest in medicinal chemistry and materials science .
Scientific Research Applications
2-Cyano-N-(3-methoxybenzyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methoxybenzyl)acetamide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The cyano group and the methoxybenzyl moiety may play crucial roles in its biological activity by interacting with enzymes or receptors involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-cyano-N-(3-methoxybenzyl)acetamide include:
- 2-Cyano-N-(4-methoxybenzyl)acetamide
- 2-Cyano-N-(3-chlorobenzyl)acetamide
- 2-Cyano-N-(3-methylbenzyl)acetamide
Uniqueness
This compound is unique due to the presence of the methoxy group on the benzyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other cyanoacetamide derivatives and may contribute to its specific applications in research and industry .
Properties
IUPAC Name |
2-cyano-N-[(3-methoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-3-9(7-10)8-13-11(14)5-6-12/h2-4,7H,5,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUROVCSGZJLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259482 | |
Record name | 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566926-09-8 | |
Record name | 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566926-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-[(3-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801259482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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